molecular formula C20H13ClN4O2 B11422152 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11422152
M. Wt: 376.8 g/mol
InChI Key: OBKSBHFPBFLCLI-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, which includes multiple rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylbenzene and various nitrogen-containing compounds. Key steps in the synthesis may include:

    Cyclization reactions: Formation of the triazatricyclo structure.

    Functional group transformations: Introduction of the carbonitrile and dioxo groups.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: Using larger quantities of starting materials and reagents.

    Process optimization: Refining reaction conditions such as temperature, pressure, and solvent choice.

    Automation: Implementing automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique properties, such as conductivity or fluorescence.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Alteration of biochemical pathways to achieve a desired effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 13-methyl group and the carbonitrile functional group in 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile distinguishes it from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H13ClN4O2/c1-11-6-7-17-23-18-14(20(27)24(17)10-11)8-13(9-22)19(26)25(18)16-5-3-4-15(21)12(16)2/h3-8,10H,1-2H3

InChI Key

OBKSBHFPBFLCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=C(C(=CC=C4)Cl)C)C#N)C=C1

Origin of Product

United States

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